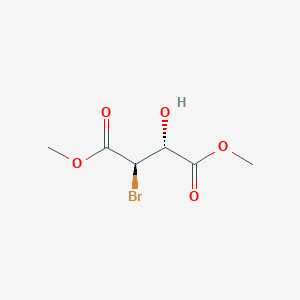
(2R,3R)-Dimethyl 2-bromo-3-hydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate is an organic compound with significant importance in various scientific fields. This compound is a derivative of succinic acid, featuring a bromine atom and a hydroxyl group attached to the second and third carbon atoms, respectively. Its unique stereochemistry, with both chiral centers in the R configuration, makes it a valuable compound for stereoselective synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate typically involves the bromination of dimethyl tartrate. The process begins with the esterification of tartaric acid to form dimethyl tartrate. This intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Major Products
Substitution: Formation of alcohols, ethers, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or aldehydes.
Applications De Recherche Scientifique
Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and stereoselective biochemical processes.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as a substrate for enzymes, participating in stereoselective reactions. Its ability to undergo substitution and elimination reactions makes it a versatile intermediate in synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2S,3S)-2-bromo-3-hydroxysuccinate: The enantiomer of the compound with opposite stereochemistry.
Dimethyl (2R,3R)-2-chloro-3-hydroxysuccinate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl (2R,3R)-2-bromo-3-methoxysuccinate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Dimethyl (2R,3R)-2-bromo-3-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct reactivity and makes it valuable for stereoselective synthesis and research applications.
Propriétés
Formule moléculaire |
C6H9BrO5 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
dimethyl (2R,3R)-2-bromo-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H9BrO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,1-2H3/t3-,4+/m1/s1 |
Clé InChI |
XYDORVLTGSLFMB-DMTCNVIQSA-N |
SMILES isomérique |
COC(=O)[C@H]([C@H](C(=O)OC)Br)O |
SMILES canonique |
COC(=O)C(C(C(=O)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


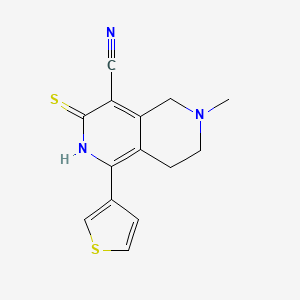
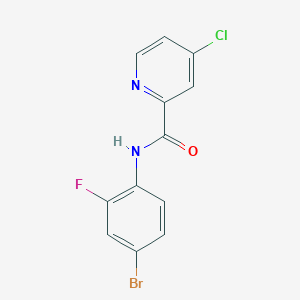

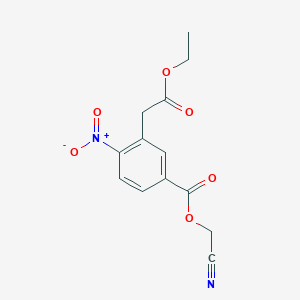
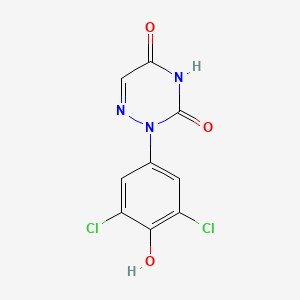
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
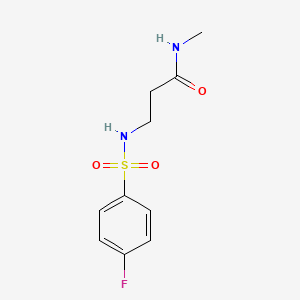
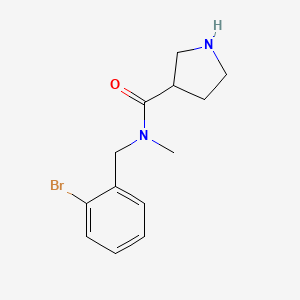
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
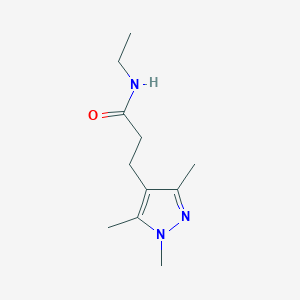
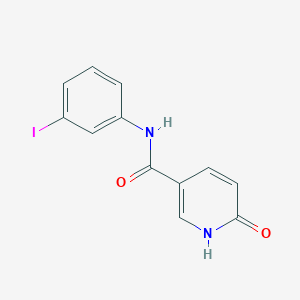
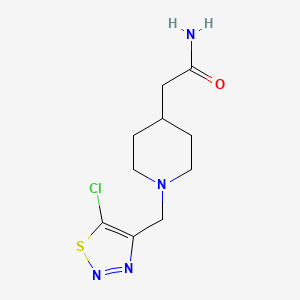

![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
